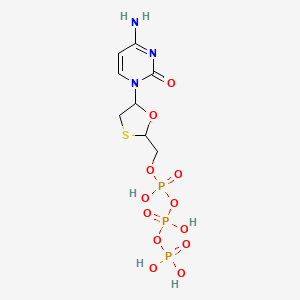![molecular formula C31H30F5N3O5 B12090991 3-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]propanoic acid](/img/structure/B12090991.png)
3-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]propanoic acid is a complex organic compound with a unique structure that includes multiple fluorine atoms, methoxy groups, and a diazinan ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]propanoic acid typically involves multiple steps, including the formation of the diazinan ring, introduction of fluorine atoms, and coupling of various aromatic groups. Common synthetic routes may involve:
Formation of the diazinan ring: This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
Introduction of fluorine atoms: Fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Coupling reactions: Use of palladium-catalyzed cross-coupling reactions like Suzuki or Heck coupling to introduce aromatic groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:
Continuous flow synthesis: To improve reaction efficiency and scalability.
Catalyst optimization: Using highly active and selective catalysts to minimize side reactions.
Purification techniques: Employing methods such as crystallization, chromatography, and recrystallization to obtain the pure compound.
化学反应分析
Types of Reactions
3-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Halogenation, nitration, or sulfonation reactions to introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, or nickel catalysts for hydrogenation reactions.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups.
科学研究应用
3-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]propanoic acid has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active pharmaceutical ingredient (API) due to its unique structure and potential biological activity.
Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.
Material Science:
作用机制
The mechanism of action of 3-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to receptors: Interaction with specific receptors or enzymes, leading to modulation of their activity.
Inhibition of enzymes: Inhibiting key enzymes involved in metabolic pathways, thereby affecting cellular processes.
Signal transduction: Modulating signal transduction pathways, leading to changes in cellular responses.
相似化合物的比较
Similar Compounds
- **2-(3,4-Dimethoxyphenyl)-5-{[2-(1H-indol-3-yl)ethyl]amino}-2-isopropylpentanenitrile
- Ethyl acetoacetate
Uniqueness
3-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]propanoic acid is unique due to its multiple fluorine atoms and complex structure, which may confer specific properties such as increased metabolic stability, enhanced binding affinity to targets, and unique reactivity in chemical reactions.
属性
分子式 |
C31H30F5N3O5 |
|---|---|
分子量 |
619.6 g/mol |
IUPAC 名称 |
3-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]propanoic acid |
InChI |
InChI=1S/C31H30F5N3O5/c1-18-27(20-10-6-13-25(44-2)28(20)33)29(42)39(17-24(37-15-14-26(40)41)19-8-4-3-5-9-19)30(43)38(18)16-21-22(31(34,35)36)11-7-12-23(21)32/h3-13,18,24,27,37H,14-17H2,1-2H3,(H,40,41)/t18?,24-,27?/m0/s1 |
InChI 键 |
XSDZGJWMNPUYCS-ZADXLRFVSA-N |
手性 SMILES |
CC1C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)C[C@@H](C3=CC=CC=C3)NCCC(=O)O)C4=C(C(=CC=C4)OC)F |
规范 SMILES |
CC1C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)CC(C3=CC=CC=C3)NCCC(=O)O)C4=C(C(=CC=C4)OC)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3-Benzyl-3-azabicyclo[3.2.0]heptan-6-yl)methanamine](/img/structure/B12090920.png)


![1-Benzopyrylium, 5-[[6-O-(2-carboxyacetyl)-beta-D-glucopyranosyl]oxy]-3-[[2-O-beta-D-glucopyranosyl-6-O-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-7-hydroxy-2-(4-hydroxyphenyl)-](/img/structure/B12090944.png)


![6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B12090948.png)




![4-(Chloromethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B12090977.png)
![(+)-[6]-Gingerol; (S)-(+)-[6]Gingerol; (S)-[6]Gingerol](/img/structure/B12090999.png)
